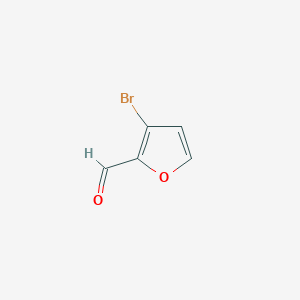

3-Bromofuran-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAVZSUPQGDMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391861 | |

| Record name | 3-bromofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14757-78-9 | |

| Record name | 3-bromofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromofuran-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran-2-carbaldehyde is a halogenated heterocyclic compound that serves as a crucial intermediate in organic synthesis. Its furan ring system, substituted with both a reactive aldehyde and a bromine atom, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the bromine atom at the 3-position allows for its effective use in cross-coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel furan-containing compounds.

Chemical and Physical Properties

This compound is a compound whose physical state at room temperature is often described as an oil that may solidify upon cooling. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 14757-78-9 | [1] |

| Molecular Formula | C₅H₃BrO₂ | [][3] |

| Molecular Weight | 174.98 g/mol | [] |

| Boiling Point | 219.6 °C at 760 mmHg | [] |

| Melting Point | Solidifies upon cooling (no specific point reported) | |

| Density | 1.748 g/cm³ (calculated) | |

| Appearance | Oil | |

| Storage Conditions | Store at 2-8°C, sealed, in a dry, dark place | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in forming carbon-carbon bonds are critical for its practical application in a laboratory setting.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 3-bromofuran via lithiation and subsequent formylation.

Reaction Scheme: 3-Bromofuran → this compound

Materials:

-

3-Bromofuran

-

Lithium diisopropylamide (LDA)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: Freshly prepare a solution of lithium diisopropylamide (LDA) (6.80 mmol) in anhydrous THF (4 ml).

-

Lithiation of 3-Bromofuran: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool the prepared LDA solution to -78°C using a dry ice/acetone bath. To this, slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 ml).

-

Stir the resulting mixture at -78°C for 15 minutes to ensure complete lithiation.

-

Formylation: While maintaining the temperature at -78°C, add a solution of N,N-dimethylformamide (DMF) (0.56 ml, 7.20 mmol) in anhydrous THF (2 ml) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at -78°C for 1 hour.

-

Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 ml).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (e.g., 20:80) as the eluent to afford the pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a representative method for the synthesis of 3-aryl-furan-2-carbaldehydes using this compound as the starting material in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]

Reaction Scheme: this compound + Arylboronic acid → 3-Aryl-furan-2-carbaldehyde

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium fluoride (CsF))

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 - 1.5 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add a deoxygenated solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL), via syringe.

-

Reaction: Heat the reaction mixture to 85-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-furan-2-carbaldehyde.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of a wide array of furan-containing compounds, a structural motif present in numerous biologically active molecules. While the compound itself is not typically the final active pharmaceutical ingredient, its role as a key intermediate is significant.

The furan nucleus is a component of various compounds with demonstrated therapeutic potential, including anti-inflammatory, antimicrobial, and antitumor agents. The Suzuki-Miyaura coupling, for which this compound is an excellent substrate, is one of the most widely used reactions in medicinal chemistry for the synthesis of biaryl compounds.[7] This allows for the systematic exploration of structure-activity relationships by introducing a diverse range of aryl and heteroaryl substituents at the 3-position of the furan ring.

Although direct interaction of this compound with specific signaling pathways is not extensively documented, its derivatives, such as certain benzofuran hybrids, have been studied for their effects on inflammatory pathways like NF-κB and MAPK.[8]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental for optimizing reaction conditions and troubleshooting synthetic challenges. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its established CAS number, 14757-78-9, and well-defined properties make it a reliable component in multi-step syntheses. The detailed protocols provided herein for its preparation and its application in Suzuki-Miyaura cross-coupling reactions offer a practical guide for researchers. The ability to leverage this intermediate for the creation of diverse libraries of furan-based compounds underscores its importance in the ongoing search for novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to 3-Bromofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthesis of 3-Bromofuran-2-carbaldehyde, a key intermediate in organic synthesis. Its dual functionality, featuring a reactive bromine atom and an aldehyde group, makes it a versatile building block for the construction of complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C5H3BrO2[1][2][3] |

| Molecular Weight | 174.98 g/mol [1][4][5] |

| CAS Number | 14757-78-9[1][2][3] |

| Synonyms | 3-Bromo-2-furaldehyde, 3-Bromo-2-formylfuran, 3-Bromofuran-2-carboxaldehyde[1] |

Experimental Protocols

A validated experimental protocol for the synthesis of this compound is detailed below. This procedure provides a reliable method for the laboratory-scale preparation of this compound.

Synthesis of this compound

Principle: This synthesis involves the formylation of 3-bromofuran using a strong base (lithium diisopropylamide, LDA) to generate a highly reactive organolithium intermediate, which is then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Materials:

-

3-bromofuran (1.00 g, 6.80 mmol)

-

Lithium diisopropylamide (LDA), freshly prepared (6.80 mmol)

-

N,N-dimethylformamide (DMF) (0.56 mL, 7.20 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure: [2]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve freshly prepared LDA (6.80 mmol) in anhydrous THF (4 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of 3-bromofuran: Slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL) to the LDA solution at -78 °C. Stir the mixture for 15 minutes at this temperature.

-

Formylation: Add a solution of DMF (0.56 mL, 7.20 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture. The resulting mixture is stirred for 1 hour at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (20:80) as the eluent.

-

Product Characterization: The final product is obtained as an oil which solidifies upon cooling (0.49 g, 41% yield). The product can be characterized by mass spectrometry and NMR spectroscopy.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows associated with this compound.

Caption: Chemical properties of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 3-Bromofuran-2-carbaldehyde, a valuable heterocyclic building block in organic synthesis and drug discovery. The document details the primary synthetic route via regioselective formylation of 3-bromofuran, including a thorough experimental protocol and spectroscopic data. A potential alternative synthetic pathway, the Vilsmeier-Haack reaction, is also discussed. While the precise initial discovery of this compound is not definitively documented in readily available literature, this guide traces its origins to the historical synthesis of its precursor, 3-bromofuran, and the subsequent advancements in regioselective functionalization of furan rings. All quantitative data is presented in clear tabular format, and key reaction pathways are visualized using Graphviz diagrams.

Introduction and Discovery

This compound, with the chemical formula C₅H₃BrO₂, is a bifunctional furan derivative featuring a bromine atom at the 3-position and a formyl group at the 2-position. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde group allows for a wide range of transformations, including oxidations, reductions, and condensations.

The discovery of this compound is intrinsically linked to the chemistry of its precursor, 3-bromofuran. The synthesis of 3-bromofuran was first reported as a minor byproduct in 1887. It was not until several decades later that more deliberate and higher-yielding syntheses were developed, paving the way for the exploration of its chemical reactivity. The advent of modern organometallic chemistry, particularly the development of regioselective metalation techniques, was a pivotal moment that enabled the specific functionalization of the 3-bromofuran ring system. The synthesis of this compound is a direct outcome of these advances, allowing for the controlled introduction of a formyl group at the C2 position, adjacent to the bromine atom. While a singular "discovery" paper for this compound is not apparent, its emergence in the chemical literature is a testament to the growing sophistication of synthetic methodologies for heterocyclic compounds.

Synthetic Methodologies

The primary and most reliably documented method for the synthesis of this compound is the regioselective deprotonation of 3-bromofuran at the C2 position using a strong, non-nucleophilic base, followed by quenching with an electrophilic formylating agent.

Metalation and Formylation of 3-Bromofuran

This method leverages the directing effect of the bromine atom and the inherent acidity of the α-protons in the furan ring. The use of a hindered strong base like lithium diisopropylamide (LDA) allows for selective deprotonation at the C2 position over halogen-metal exchange or deprotonation at other positions. The resulting 2-lithio-3-bromofuran intermediate is then trapped with N,N-dimethylformamide (DMF) to introduce the formyl group.

Experimental Protocol: Synthesis of this compound from 3-Bromofuran [1]

-

Reagents and Materials:

-

3-Bromofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

A solution of freshly prepared lithium diisopropylamide (LDA) is made by slowly adding a solution of n-butyllithium (6.80 mmol) to a stirred solution of diisopropylamine (6.80 mmol) in anhydrous THF (4 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this LDA solution, a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL) is added slowly at -78 °C.

-

The reaction mixture is stirred at -78 °C for 15 minutes.

-

A solution of N,N-dimethylformamide (DMF) (0.56 mL, 7.20 mmol) in anhydrous THF (2 mL) is then added dropwise to the reaction mixture at -78 °C.

-

The resulting mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic extracts are washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (20:80 v/v) as the eluent.

-

The purified product is obtained as an oil which solidifies upon cooling.

-

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-Bromofuran (1.00 g) | [1] |

| Yield | 0.49 g (41%) | [1] |

| Appearance | Oil, solidifies on cooling | [1] |

| Mass Spectrometry (MS) | (M+H)⁺ = 175, 177 | [1] |

| ¹H NMR (CDCl₃) | δ 9.74-9.72 (1H, d), 7.64-7.63 (1H, m), 6.675-6.66 (1H, d) | [1] |

Reaction Pathway: Metalation and Formylation of 3-Bromofuran

References

Spectroscopic Profile of 3-Bromofuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Bromofuran-2-carbaldehyde (CAS No. 14757-78-9), a key intermediate in organic synthesis. This document compiles available spectroscopic data, outlines experimental protocols for its synthesis and spectral acquisition, and presents a logical workflow for its characterization.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.74-9.72 | Doublet (d) | 1H | Aldehyde proton (-CHO) |

| 7.64-7.63 | Multiplet (m) | 1H | Furan ring proton |

| 6.675-6.66 | Doublet (d) | 1H | Furan ring proton |

Solvent: Not specified in the available data.

Table 2: Mass Spectrometry Data

| m/z | Interpretation |

| 175 | [M+H]⁺ |

| 177 | [M+H]⁺ (Isotopologue with ⁸¹Br) |

Note: Specific ¹³C NMR and IR spectroscopic data for this compound were not available in the searched resources.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 3-bromofuran.[1]

Materials:

-

3-bromofuran

-

Lithium diisopropylamide (LDA)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure: [1]

-

A solution of freshly prepared LDA (6.80 mmol) in THF (4 ml) is cooled to -78°C.

-

3-bromofuran (1.00 g, 6.80 mmol) dissolved in THF (5 ml) is added slowly to the LDA solution.

-

The mixture is stirred for 15 minutes at -78°C.

-

DMF (0.56 ml, 7.20 mmol) in THF (2 ml) is then added dropwise.

-

The resulting mixture is stirred for 1 hour at -78°C and then allowed to warm to room temperature.

-

The reaction is quenched with water and extracted with EtOAc (2 x 50 ml).

-

The combined organic extracts are washed with H₂O and brine, then dried over MgSO₄.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: EtOAc/hexane, 20:80) to yield this compound.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a spectrometer (e.g., 300 MHz or higher). Parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.

-

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A suitable ionization technique is employed. For this type of molecule, Electrospray Ionization (ESI) in positive ion mode is a common choice, which would generate the [M+H]⁺ ion.

-

Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the neat sample (if liquid) can be placed between two KBr plates. If the sample is a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-bromofuran-2-carbaldehyde. It includes detailed data, experimental protocols, and a visual representation of the molecular structure's signaling pathways, designed for professionals in research and drug development.

Introduction

This compound is a substituted furan derivative of interest in organic synthesis and medicinal chemistry. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, offering a foundational resource for its characterization.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| 9.72-9.74 | Doublet | H-6 (Aldehyde) | Not explicitly available |

| 7.63-7.64 | Multiplet | H-5 | Not explicitly available |

| 6.66-6.675 | Doublet | H-4 | Not explicitly available |

Note: The exact coupling constants were not available in the referenced literature. Typical vicinal coupling constants in furan rings are in the range of 1.5-3.5 Hz, and the coupling between the aldehyde proton and the adjacent ring proton is typically around 0.5-1.0 Hz.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Aldehyde) |

| Data not available | C-2 |

| Data not available | C-3 |

| Data not available | C-4 |

| Data not available | C-5 |

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for aromatic aldehydes).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.

Mandatory Visualization

The following diagram illustrates the logical relationships of the NMR signals in this compound.

Caption: NMR signal correlation for this compound.

Spectroscopic Analysis of 3-Bromofuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 3-Bromofuran-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this guide combines known data for the molecular ion with predicted spectral features based on the analysis of its functional groups and structural analogs.

Core Spectroscopic Data

The structural formula of this compound is presented below:

Chemical Formula: C₅H₃BrO₂ Molecular Weight: 174.98 g/mol

The following sections detail the expected IR absorption frequencies and mass spectrometry fragmentation patterns, crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its aldehyde and brominated furan functionalities. The table below summarizes the principal expected absorption peaks, their corresponding vibrational modes, and functional group assignments.

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| ~3120-3150 | Medium | C-H Stretch | Furan Ring |

| ~2850-2950 | Weak | C-H Stretch | Aldehyde (Fermi resonance) |

| ~1670-1690 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1550-1580 | Medium-Strong | C=C Stretch | Furan Ring |

| ~1450-1480 | Medium | C-H Bend | Furan Ring |

| ~1380-1400 | Medium | C-H Bend | Aldehyde |

| ~1150-1200 | Strong | C-O-C Stretch | Furan Ring |

| ~850-900 | Strong | C-H Out-of-plane Bend | Furan Ring |

| ~600-700 | Medium-Strong | C-Br Stretch | Bromo-substituted Furan |

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is anticipated to involve the loss of the formyl group and subsequent cleavages of the furan ring.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |

| 174/176 | High | [M]⁺ (Molecular Ion) |

| 173/175 | Medium | [M-H]⁺ |

| 145/147 | Medium-High | [M-CHO]⁺ |

| 94 | Medium | [C₄H₂O]⁺ |

| 66 | Medium | [C₃H₂O]⁺ |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are general methodologies for obtaining IR and mass spectra for similar aromatic aldehydes.

Infrared (IR) Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. The peak positions (in cm⁻¹) and their relative intensities are recorded.

Mass Spectrometry Protocol

Method: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography: The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). The oven temperature is programmed to ensure separation from any impurities.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-300.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and major fragment ions. The isotopic pattern for bromine should be clearly visible.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Chemical structure and IUPAC name of 3-Bromofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its furan scaffold, substituted with both a reactive aldehyde and a bromine atom, provides two distinct points for chemical modification. This dual functionality makes it a valuable building block in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the bromo and formyl groups allows for selective transformations, such as nucleophilic additions to the aldehyde, and cross-coupling reactions at the carbon-bromine bond. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and synthetic applications.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a furan ring with a bromine atom at the 3-position and a carbaldehyde (or formyl) group at the 2-position.

IUPAC Name: this compound[1]

Synonyms: 3-Bromo-2-furaldehyde, 3-Bromo-2-formylfuran, 3-bromofuran-2-carboxaldehyde[2]

Chemical Formula: C₅H₃BrO₂[1][2][3]

CAS Number: 14757-78-9[1][2][3]

Figure 1. Chemical Structure of this compound

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 174.98 g/mol | [2] |

| Appearance | Oil (solidifies upon cooling) | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3][5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | 9.74-9.72 (d, 1H), 7.64-7.63 (m, 1H), 6.675-6.66 (d, 1H) | [4] |

| Mass Spec. (MS) | (M+H)⁺ = 175, 177 | [4] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the formylation of 3-bromofuran. The following protocol details a standard laboratory procedure.

Synthesis of this compound from 3-Bromofuran

This procedure involves the ortho-lithiation of 3-bromofuran followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

Materials:

-

3-Bromofuran

-

Lithium diisopropylamide (LDA), freshly prepared solution

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure: [4]

-

Reaction Setup: To a solution of freshly prepared LDA (6.80 mmol) in anhydrous THF (4 ml) at -78°C under an inert atmosphere, slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 ml).

-

Lithiation: Stir the reaction mixture at -78°C for 15 minutes to allow for the formation of the lithiated intermediate.

-

Formylation: Add a solution of DMF (0.56 ml, 7.20 mmol) in anhydrous THF (2 ml) dropwise to the reaction mixture.

-

Reaction Progression: Stir the resulting mixture for 1 hour at -78°C, then allow it to warm to room temperature.

-

Workup: Quench the reaction with water and extract the aqueous layer with ethyl acetate (2 x 50 ml).

-

Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: 20:80 EtOAc/hexane) to yield the final product as an oil, which solidifies upon cooling.

Visualized Workflows and Applications

The following diagrams illustrate the synthesis workflow and the role of this compound as a synthetic intermediate.

Caption: Synthesis workflow for this compound.

Caption: Synthetic utility of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material for the synthesis of 3-substituted furan derivatives. The furan nucleus is a common motif in a wide range of biologically active compounds. For instance, irradiation of this compound in aromatic solutions can yield 3-aryl-2-furyl derivatives, which are precursors to pharmacologically interesting compounds[6]. The ability to perform selective cross-coupling reactions at the 3-position, while retaining the aldehyde for further functionalization, makes this compound a powerful tool for building molecular diversity in drug discovery programs. The synthesis of substituted furans is relevant to the development of agents for various therapeutic areas.

References

- 1. This compound | CAS 14757-78-9 [matrix-fine-chemicals.com]

- 2. This compound - CAS:14757-78-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. aobchem.com [aobchem.com]

- 4. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]

- 5. nanochemazone.com [nanochemazone.com]

- 6. researchgate.net [researchgate.net]

Purity and appearance of 3-Bromofuran-2-carbaldehyde

An In-depth Technical Guide on 3-Bromofuran-2-carbaldehyde: Purity and Appearance

Introduction

This compound, also known by synonyms such as 3-bromo-2-furaldehyde and 3-bromo-2-formylfuran, is a heterocyclic building block valuable in organic synthesis.[1] Its utility in the development of more complex molecules makes a thorough understanding of its physical and chemical properties essential for researchers and professionals in drug development. This guide provides a detailed overview of the compound's appearance, purity, and associated experimental protocols.

Physicochemical Properties and Purity

This compound is a compound with the chemical formula C₅H₃BrO₂ and a molecular weight of approximately 174.98 g/mol .[1][] The appearance of this chemical can vary significantly depending on its purity and the supplier. It is described as a solid, semi-solid, or liquid, with colors ranging from pale yellow to yellow-brown and even dark brown.[3] Some sources describe it as an oil that solidifies upon cooling.[4]

Commercially available purities for this compound are typically high, with suppliers offering grades of ≥99% or 96%.[5] Due to its sensitivity to light, air, and moisture, proper storage is critical to maintain its purity.[3][6] Recommended storage conditions include keeping it in a tightly sealed container under an inert atmosphere, protected from light, and at temperatures ranging from room temperature to frozen (-20°C).[3][5]

Data Summary

For ease of comparison, the key physicochemical and purity data for this compound are summarized in the table below.

| Property | Data | Citations |

| IUPAC Name | This compound | [] |

| Synonyms | 3-bromo-2-furaldehyde, 3-Bromo-2-formylfuran, 3-bromofurfural | [1] |

| CAS Number | 14757-78-9 | [1][][5][7] |

| Molecular Formula | C₅H₃BrO₂ | [1][7] |

| Molecular Weight | 174.98 g/mol | [1][] |

| Appearance | Pale-yellow to Yellow-brown to Dark-Brown Solid, Semi-solid, Liquid or Oil | [3][4][5] |

| Purity | ≥96% - 99% | [5] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C), protect from light and moisture | [5] |

| ¹H NMR (CDCl₃) | 9.74-9.72 (1H, d), 7.64-7.63 (1H, m), 6.675-6.66 (1H, d) | [4] |

| Mass Spec (MS) | (M+H)⁺ = 175, 177 | [4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common method for synthesizing this compound involves the formylation of 3-bromofuran.[4]

Materials:

-

3-bromofuran

-

Lithium diisopropylamide (LDA)

-

N,N-dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of freshly prepared lithium diisopropylamide (LDA) (6.80 mmol) in anhydrous THF (4 ml) is cooled to -78°C in a dry reaction vessel under an inert atmosphere.[4]

-

A solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 ml) is added slowly to the LDA solution.[4]

-

The mixture is stirred at -78°C for 15 minutes.[4]

-

A solution of DMF (0.56 ml, 7.20 mmol) in anhydrous THF (2 ml) is then added dropwise to the reaction mixture.[4]

-

The resulting mixture is stirred for an additional hour at -78°C and then allowed to warm to room temperature.[4]

-

The reaction is quenched by the addition of water.[4]

-

The aqueous layer is extracted twice with ethyl acetate (2 x 50 ml).[4]

-

The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).[4]

-

The solvent is removed under reduced pressure to yield the crude product.[4]

Purification Protocol

The crude product from the synthesis is typically purified using column chromatography.[4]

Materials:

-

Silica gel

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

A chromatography column is prepared with a slurry of silica gel in hexane.

-

The crude this compound residue is dissolved in a minimal amount of the eluent.

-

The dissolved residue is loaded onto the silica gel column.

-

The product is eluted from the column using a solvent mixture of ethyl acetate and hexane (20:80 v/v).[4]

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

The solvent from the pure fractions is evaporated under reduced pressure to afford the final product as an oil, which may solidify upon cooling.[4]

Visualized Workflow

The synthesis of this compound can be visualized as a multi-step workflow, from starting materials to the final purified product.

Caption: Synthesis and purification workflow for this compound.

References

Safety and Handling of 3-Bromofuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

3-Bromofuran-2-carbaldehyde (CAS No. 14757-78-9) is a halogenated heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity, inherent to the furan ring and the aldehyde functional group, necessitates a thorough understanding of its safety profile and proper handling procedures. This guide provides a comprehensive overview of the known hazards, safe handling practices, emergency procedures, and relevant physicochemical properties of this compound to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14757-78-9 | --INVALID-LINK-- |

| Molecular Formula | C₅H₃BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 174.98 g/mol | --INVALID-LINK-- |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | --INVALID-LINK-- |

| Purity | >98.0% (GC) | --INVALID-LINK-- |

Table 2: Toxicological Data for 2-Furaldehyde (CAS No. 98-01-1) - A Structural Analog

| Metric | Value | Species | Route | Source |

| LD50 | 65 mg/kg | Rat | Oral | --INVALID-LINK-- |

| LD50 | 400 mg/kg | Mouse | Oral | --INVALID-LINK-- |

| LC50 | 175 ppm / 6H | Rat | Inhalation | --INVALID-LINK-- |

| Dermal LDLo | 620 mg/kg | Rabbit | Dermal | --INVALID-LINK-- |

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets for this compound and related compounds, the following hazards have been identified.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Precautionary Statements

-

Prevention:

-

Wash hands and face thoroughly after handling.

-

Wear protective gloves and eye protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

-

Response:

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light.

Emergency Procedures

-

In case of skin contact: Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice if you feel unwell.

-

In case of ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

In case of a spill: Use personal protective equipment. Keep people away from and upwind of the spill. Prevent the product from entering drains. Sweep up the solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure. All operations should be conducted in a certified chemical fume hood.

Materials:

-

3-Bromofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-bromofuran dissolved in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium via the dropping funnel while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.

-

Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Caption: Workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

Furan derivatives are known to exhibit a wide range of biological activities, and their mechanism of action can involve interaction with various cellular signaling pathways. While specific data for this compound is limited, related furan compounds have been shown to modulate inflammatory and metabolic pathways. For instance, some furan derivatives can influence the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathways.[2] Additionally, the toxicity of some furans is linked to their metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that interact with cellular macromolecules.

Below is a generalized diagram representing a simplified signaling pathway that could be influenced by bioactive small molecules like furan derivatives.

Caption: A simplified model of a signaling pathway potentially modulated by furan derivatives.

References

Technical Guide: Optimal Storage and Handling of 3-Bromofuran-2-carbaldehyde

This guide provides an in-depth overview of the recommended storage and handling conditions for 3-Bromofuran-2-carbaldehyde (CAS No. 14757-78-9), a key reagent in various synthetic applications. Adherence to these protocols is critical for maintaining the compound's purity, stability, and ensuring experimental reproducibility.

Technical Data Summary

Proper storage is essential to prevent the degradation of this compound. The compound is sensitive to atmospheric conditions, temperature, and light. The following table summarizes the key storage parameters derived from supplier safety data sheets (SDS) and product information.

| Parameter | Recommended Condition | Incompatible Factors |

| Temperature | Store in a freezer, under -20°C.[1] Alternatively, 2-8°C is also cited.[2] | Excess heat and sources of ignition.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Air, humidity. |

| Light Exposure | Protect from light.[3][4] | Direct sunlight, UV light. |

| Container | Keep in a tightly closed container.[3][4][5] | Poorly sealed or damaged containers. |

| Incompatible Materials | Not applicable. | Strong oxidizing agents.[3] |

| Physical Form | Pale-yellow to yellow-brown solid, semi-solid, or liquid. | Not applicable. |

Handling and Storage Protocol

To ensure the long-term stability and integrity of this compound, a systematic approach to its handling and storage is required. The following workflow outlines the critical steps from receiving the compound to its long-term storage.

References

Methodological & Application

Application Note: Synthesis of 3-Bromofuran-2-carbaldehyde

AN-CHEM028

Introduction

3-Bromofuran and its derivatives are valuable heterocyclic building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules.[1][2] Specifically, 3-Bromofuran-2-carbaldehyde is a key intermediate used in the synthesis of pharmaceuticals and fine chemicals.[3] This document outlines a detailed protocol for the synthesis of this compound from 3-bromofuran via ortho-lithiation followed by formylation. The described method involves the selective deprotonation at the C2 position of the furan ring using a strong base, followed by quenching with an electrophilic formylating agent.

The primary method detailed here is the lithiation of 3-bromofuran using in-situ prepared Lithium Diisopropylamide (LDA), followed by reaction with N,N-Dimethylformamide (DMF).[4][5] This approach provides regioselective formylation at the position adjacent to the furan's oxygen atom, which is the most acidic site.[6]

Physicochemical Data

The properties of the starting material and the final product are summarized below for reference.

Table 1: Properties of Key Compounds

| Property | 3-Bromofuran (Starting Material) | This compound (Product) |

| CAS Number | 22037-28-1[7] | 14757-78-9[4] |

| Molecular Formula | C₄H₃BrO[1] | C₅H₃BrO₂[4] |

| Molecular Weight | 146.97 g/mol [7] | 174.98 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1][8] | Oil, solidifies upon cooling[4] |

| Density | 1.635 g/mL at 25 °C[9] | N/A |

| Boiling Point | 103 °C[9] | N/A |

| Storage | Store at -20°C[9] | Store at 2-8°C, airtight, avoid light[10][11] |

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot procedure involving the formation of a highly reactive organolithium intermediate.

-

Deprotonation: 3-bromofuran is deprotonated at the C2 position by the strong, non-nucleophilic base LDA. This occurs regioselectively due to the higher acidity of the α-proton adjacent to the furan oxygen.[6]

-

Formylation: The resulting 3-bromo-2-furyllithium intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.

-

Hydrolysis: The tetrahedral intermediate formed is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.

Experimental Protocol

This protocol is based on established literature procedures for the lithiation and formylation of 3-bromofuran.[4]

Safety Precautions

-

n-Butyllithium (n-BuLi) is a pyrophoric liquid that may ignite spontaneously on exposure to air and reacts violently with water.[12][13] All handling must be performed under a dry, inert atmosphere (Nitrogen or Argon) in a fume hood.[12][14]

-

Personal Protective Equipment (PPE) , including a fire-retardant lab coat, safety glasses or face shield, and appropriate chemical-resistant gloves (e.g., neoprene), is mandatory.[13][15]

-

All glassware must be oven- or flame-dried immediately before use to remove all traces of moisture.

-

Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily accessible.

-

The reaction should be conducted at -78 °C using a dry ice/acetone bath to control the exothermic reaction and prevent side reactions.

Reagents and Equipment

Table 2: Reagents for Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Molar Equiv. |

| Diisopropylamine | 101.19 | 6.80 | 0.95 mL | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.80 | 2.72 mL | 1.0 |

| 3-Bromofuran | 146.97 | 6.80 | 1.00 g | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 7.20 | 0.56 mL | 1.06 |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | ~11 mL | Solvent |

Equipment:

-

Three-neck round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes for liquid transfer

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Standard glassware for workup and purification

Step-by-Step Procedure

-

In-situ Preparation of LDA:

-

Set up an oven-dried three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

-

Purge the flask with dry nitrogen or argon.

-

Add anhydrous tetrahydrofuran (THF, 4 mL) and diisopropylamine (0.95 mL, 6.80 mmol) to the flask via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.72 mL of a 2.5 M solution in hexanes, 6.80 mmol) dropwise to the stirred solution.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Lithiation of 3-Bromofuran:

-

Formylation:

-

In another dry vial, prepare a solution of anhydrous DMF (0.56 mL, 7.20 mmol) in anhydrous THF (2 mL).

-

Add the DMF solution dropwise to the reaction mixture at -78 °C.

-

Stir the resulting mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature.[4]

-

-

Workup and Extraction:

-

Quench the reaction by carefully adding deionized water (approx. 20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).[4]

-

Combine the organic layers and wash with water, followed by saturated brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]

-

-

Purification:

-

The crude residue, an oil, should be purified by column chromatography on silica gel.

-

A typical eluent system is a 20:80 mixture of ethyl acetate and hexane.[4]

-

Combine the fractions containing the product and remove the solvent under reduced pressure to afford this compound as an oil, which may solidify upon cooling.[4] The reported yield for this procedure is approximately 41%.[4]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

References

- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]

- 5. Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. 3-Bromofuran | C4H3BrO | CID 89164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromofuran | 22037-28-1 [chemicalbook.com]

- 9. 3-Bromofuran 97 22037-28-1 [sigmaaldrich.com]

- 10. nanochemazone.com [nanochemazone.com]

- 11. aobchem.com [aobchem.com]

- 12. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. enhs.uark.edu [enhs.uark.edu]

- 15. youtube.com [youtube.com]

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions with 3-Bromofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromofuran-2-carbaldehyde as a key synthetic intermediate. The presence of both a bromo and an aldehyde functionality on the furan ring makes this compound a versatile building block for the synthesis of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science.[1] The methodologies described herein are based on established palladium-catalyzed reactions and provide a framework for the synthesis of a diverse range of 3-substituted furan-2-carbaldehyde derivatives.

Overview of Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The general catalytic cycle for many of these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, and Sonogashira-type reactions) or migratory insertion (for Heck-type reactions), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2][3][4]

This document focuses on the application of several key palladium-catalyzed coupling reactions to this compound:

-

Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with an organoboron reagent.[4][5]

-

Heck Coupling: For the formation of a carbon-carbon bond with an alkene.[6][7]

-

Sonogashira Coupling: For the formation of a carbon-carbon bond with a terminal alkyne.[8][9][10]

-

Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with an amine.[3][11][12]

Data Presentation: Reaction Conditions and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed coupling of this compound with various partners. These conditions are adapted from protocols for similar substrates and may require optimization for specific cases.[13]

Table 1: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-24 | 70-90 |

| Vinylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 65-85 |

| Alkylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 60-80 |

Table 2: Heck Coupling of this compound

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 65-80 |

| n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 70-85 |

| Cyclohexene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 120 | 24 | 50-70 |

Table 3: Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 2-12 | 75-95 |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | RT | 6 | 70-90 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 8 | 80-95 |

Table 4: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | 70-90 |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 65-85 |

| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 60-80 |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-aryl-furan-2-carbaldehyde.

-

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, Ethanol, and Water

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

-

Add Pd(PPh₃)₄ (0.03-0.05 eq.).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Heck Coupling

This protocol describes the synthesis of 3-vinyl-furan-2-carbaldehyde derivatives.

-

Materials:

-

This compound

-

Alkene (e.g., styrene)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a Schlenk flask, add Pd(OAc)₂ (0.02 eq.) and P(o-tol)₃ (0.04 eq.).

-

Add this compound (1.0 eq.), the alkene (1.5 eq.), and Et₃N (2.0 eq.).

-

Add anhydrous DMF.

-

Heat the mixture to 100 °C for 24 hours.

-

Cool the reaction mixture and dilute with water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by column chromatography.

-

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 3-alkynyl-furan-2-carbaldehydes.[13][14]

-

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF and degassed Et₃N.

-

Add the terminal alkyne (1.2 eq.) dropwise.

-

Stir the reaction mixture at room temperature to 50 °C for 2-12 hours.

-

After completion, filter the mixture through a pad of Celite®, washing with THF.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

-

Protocol 4: Buchwald-Hartwig Amination

This protocol details the synthesis of 3-amino-furan-2-carbaldehyde derivatives.[15]

-

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 eq.), BINAP (0.03 eq.), and NaOtBu (1.4 eq.) to a Schlenk tube.

-

Add this compound (1.0 eq.) and the amine (1.2 eq.).

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow for the palladium-catalyzed coupling reactions of this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle for the Heck coupling reaction.

Caption: General experimental workflow for cross-coupling.

References

- 1. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][2] This application note provides detailed protocols and compiled data for the Suzuki coupling of 3-bromofuran-2-carbaldehyde with various aryl- and heteroarylboronic acids. The resulting 3-aryl- and 3-heteroarylfuran-2-carbaldehyde scaffolds are important structural motifs found in a variety of biologically active compounds, exhibiting potential as antibacterial and anti-inflammatory agents.[3][4] The furan ring is a key component in numerous therapeutic agents, and the ability to introduce diverse substituents at the 3-position via Suzuki coupling offers a valuable strategy for the development of novel drug candidates.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[5]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-substituted furan-2-carbaldehyde product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of various bromo-heterocyclic carbaldehydes with a range of boronic acids. While specific data for this compound is limited in publicly available literature, the data presented for analogous substrates provides a strong indication of expected outcomes and serves as a guide for reaction optimization.

Table 1: Suzuki Coupling of 4-Bromothiophene-2-carbaldehyde with Various Boronic Acids/Esters [6]

| Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 75 |

| 3,5-Bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 85-90 | 12 | 88 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 78 |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 85 |

Table 2: Representative Suzuki Coupling Reactions of Bromo-Aromatic Aldehydes

| Bromo-Aromatic Aldehyde | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | Not specified | [1] |

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2) | K₂CO₃ | DMF | 100 | Not specified | GC Yield | [7] |

| 3-Bromofuran | 2-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 75 | [8] |

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with a representative arylboronic acid. This protocol is based on established procedures for similar substrates and can be adapted for a range of boronic acids.[8][9]

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen manifold)

-

Schlenk line (optional, for rigorous inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically around 85-95 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylfuran-2-carbaldehyde.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. rose-hulman.edu [rose-hulman.edu]